
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C6H4Br2N2O2 and a molecular weight of 295.92 g/mol . This compound is known for its unique structure, which includes two bromine atoms and two amino groups attached to a cyclohexa-2,5-diene-1,4-dione ring. It is often used in various chemical and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione can be synthesized through several methods. One common method involves the reaction of 3,6-dibromo-3,6-cyclohexa-2,5-diene-1,4-dione with ammonia, followed by hydrolysis . Another method includes the reaction of 3,6-diamino-3,6-cyclohexa-2,5-diene-1,4-dione with an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .
科学研究应用
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
相似化合物的比较
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with chlorine atoms instead of bromine.
2,5-Dibromo-1,4-benzoquinone: Lacks the amino groups but has a similar quinone structure.
2,5-Dibromo-1,4-hydroquinone: Contains hydroxyl groups instead of amino groups.
Uniqueness: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and bromine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
27344-26-9 |
|---|---|
分子式 |
C6H4Br2N2O2 |
分子量 |
295.92 g/mol |
IUPAC 名称 |
2,5-diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 |
InChI 键 |
NVCGMHKXXQRFFQ-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)N)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



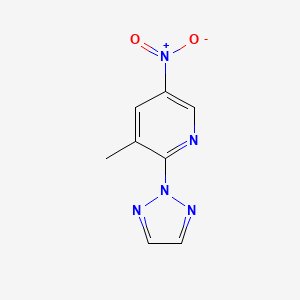
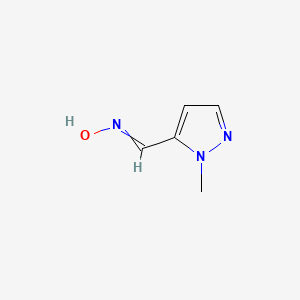
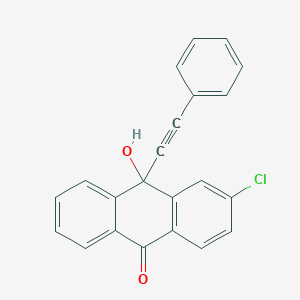
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
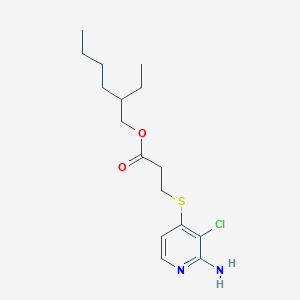
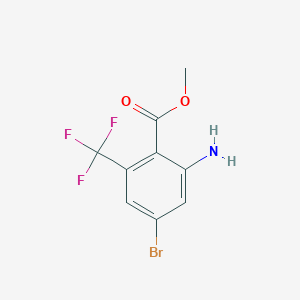
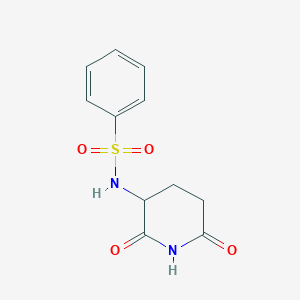
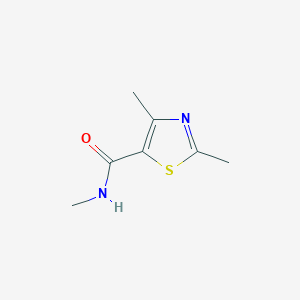
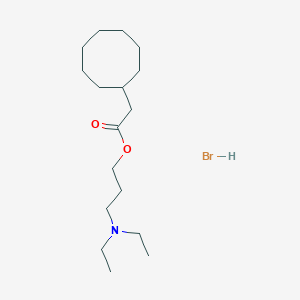
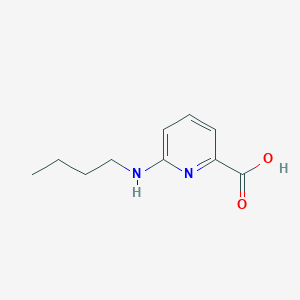
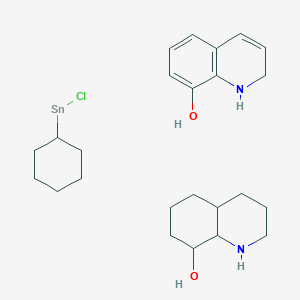
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
